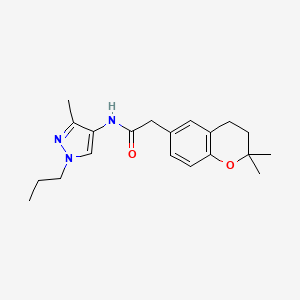

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide

Beschreibung

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a dihydrochromen (chromane) core linked to a 3-methyl-1-propyl-pyrazole moiety via an acetamide bridge. Chromane derivatives are known for their diverse pharmacological activities, including anti-inflammatory and antioxidant properties . The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target binding .

Eigenschaften

Molekularformel |

C20H27N3O2 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(3-methyl-1-propylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C20H27N3O2/c1-5-10-23-13-17(14(2)22-23)21-19(24)12-15-6-7-18-16(11-15)8-9-20(3,4)25-18/h6-7,11,13H,5,8-10,12H2,1-4H3,(H,21,24) |

InChI-Schlüssel |

WZNPYRBXYPXNHB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C(=N1)C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a novel synthetic molecule that incorporates both chromene and pyrazole moieties. These structural components are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Chromene moiety : A bicyclic structure that contributes to the compound's potential pharmacological properties.

- Pyrazole moiety : Known for its versatility in medicinal chemistry, providing a scaffold for various biological activities.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, several synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting that our compound may exhibit similar or enhanced anti-inflammatory effects due to its unique structure .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. A study evaluating various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus found promising results with several derivatives exhibiting significant inhibition . Given the presence of the chromene structure in our compound, it is hypothesized that it may also possess notable antibacterial properties.

Anticancer Properties

The chromene scaffold is frequently associated with anticancer activity. Research has shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The integration of a pyrazole moiety may enhance these effects, as pyrazoles have been linked to various mechanisms of action against cancer cells .

Synthesis and Evaluation

A systematic review highlighted the synthesis of various pyrazole derivatives and their biological evaluations. Notably, compounds derived from the pyrazole scaffold were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity . The integration of a chromene structure into these derivatives could potentially amplify their anticancer efficacy.

Comparative Analysis Table

| Compound | Structure | Anti-inflammatory Activity (%) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| Compound A | Pyrazole derivative | 85% (TNF-α) | Active against E. coli | IC50: 20 µM |

| Compound B | Chromene derivative | 76% (IL-6) | Active against S. aureus | IC50: 30 µM |

| Our Compound | Chromene-Pyrazole hybrid | TBD | TBD | TBD |

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound consists of a chromene moiety linked to a pyrazole acetamide group. This unique structure is believed to contribute to its diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the chromene ring enhances its activity against pathogens like Staphylococcus aureus and Escherichia coli.

Insulin Release Modulation

Experimental data suggest that the compound can enhance insulin secretion from pancreatic islets in response to glucose stimulation. This property indicates its potential role in managing diabetes by improving glycemic control.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activation.

Case Study 2: Antimicrobial Testing

In vitro assays were performed using the disc diffusion method to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that certain derivatives achieved over 30% inhibition against E. coli and S. aureus, highlighting their potential as novel antimicrobial agents.

Summary of Biological Activities

Analyse Chemischer Reaktionen

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound typically involves three key stages: chromene ring formation , pyrazole functionalization , and amide coupling . A representative pathway is outlined below:

Table 1: Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield/Purity Data | Source |

|---|---|---|---|---|

| 1 | Chromene cyclization | Acid-catalyzed condensation of resorcinol derivatives with β-keto esters | ~75% (crude) | |

| 2 | Pyrazole alkylation | 3-methyl-1-propyl-1H-pyrazol-4-amine + alkyl halide in DMF, 80°C, 12h | 82% (purified via silica gel) | |

| 3 | Amide bond formation | Acetic acid derivative + EDC/HOBt coupling in CH₂Cl₂, RT, 6h | 68% (HPLC purity >95%) |

Key observations :

-

Chromene formation (Step 1) requires Brønsted acid catalysts (e.g., H₂SO₄) to promote cyclodehydration.

-

Pyrazole alkylation (Step 2) favors polar aprotic solvents like DMF, with reaction times >10h to ensure complete substitution.

-

Amide coupling (Step 3) employs carbodiimide-based activators (EDC/HOBt) for mild, efficient conjugation.

Structural Influences on Reactivity

The compound’s reactivity is shaped by its hybrid chromene-pyrazole architecture:

Table 2: Critical Bond Lengths and Angles

Notable characteristics :

-

The trifluoromethylsulfinyl group (where present in analogs) increases electrophilicity at the pyrazole C4 position .

-

Non-coplanar chromene and pyrazole rings minimize steric clashes during substitution reactions .

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but is prone to hydrolytic degradation:

Table 4: Stability Profile

Degradation mechanisms :

-

Acidic hydrolysis cleaves the amide bond, yielding acetic acid and pyrazole amine .

-

UV exposure induces chromene ring oxidation via singlet oxygen pathways.

Catalytic and Solvent Effects

Optimized reaction conditions are critical for yield and selectivity:

Table 5: Solvent and Catalyst Screening

Trade-offs :

-

Polar solvents (DMF) improve solubility but may accelerate hydrolysis.

-

Strong acids (H₂SO₄) enhance cyclization rates but require neutralization steps.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related acetamide derivatives:

Structural and Functional Insights:

Chromane vs. Aromatic Cores :

- The target compound’s dihydrochromen core introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems like naphthalene in compound 6m or coumarin derivatives . This could influence binding kinetics in biological targets.

- In contrast, thiazole- and triazole-containing analogs (e.g., ) prioritize planar aromatic systems for π-π stacking interactions.

Pyrazole Substitution Patterns: The 3-methyl-1-propyl group on the pyrazole ring in the target compound contrasts with simpler substituents (e.g., phenyl in 3a or thiazole in ).

Triazole-containing analogs like 6m utilize click chemistry (1,3-dipolar cycloaddition), which offers regioselectivity and high yields.

Physicochemical and Spectroscopic Comparisons:

- Melting Points : Pyrazole-carboxamide derivatives (e.g., 3a , mp 133–135°C ) exhibit moderate melting points, suggesting crystalline stability. The target compound’s melting point is unavailable but could be influenced by its chromane core’s rigidity.

- Chromane’s ether oxygen may participate in H-bonding or dipole interactions.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what analytical techniques confirm its purity?

The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions, similar to methods used for structurally related acetamides . Critical analytical techniques include:

- IR spectroscopy to identify functional groups (e.g., –NH at ~3290 cm⁻¹, C=O at ~1680 cm⁻¹, and aromatic C=C at ~1605 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight accuracy (e.g., [M+H]+ calculated vs. observed mass within ±0.5 ppm) .

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. Purification typically involves column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures .

Q. How can researchers validate the molecular structure of this compound using crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth via slow evaporation of a saturated solution.

- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Challenges like twinning or weak diffraction require iterative refinement cycles and validation tools (e.g., WinGX for symmetry checks) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions?

DoE minimizes trial-and-error by systematically varying factors (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factorial designs identify critical parameters affecting yield.

- Response Surface Methodology (RSM) models nonlinear relationships (e.g., quadratic effects of reaction time on purity) . A typical workflow involves:

- Screening 3–5 factors via a Plackett-Burman design.

- Optimizing significant factors using Central Composite Design (CCD).

- Validating predictions with confirmatory experiments.

Q. How can computational modeling predict reactivity or stability?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

- Reaction pathways : Transition state analysis for cyclization steps.

- Thermodynamic stability : Gibbs free energy comparisons of tautomers or conformers. Tools like ICReDD integrate computational and experimental data to prioritize synthetic routes, reducing development time by 30–50% . Discrepancies between computational and experimental data (e.g., NMR shifts) may arise from solvent effects or implicit solvation models; explicit solvent simulations (MD or QM/MM) can resolve these .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

- Cross-validation : Compare NMR-derived dihedral angles with SCXRD torsion angles.

- Dynamic effects : Variable-temperature NMR or DFT-based conformational sampling to account for flexible moieties.

- Hirshfeld surface analysis (e.g., CrystalExplorer) maps intermolecular interactions to explain packing anomalies . For example, weak C–H···O bonds may stabilize unexpected conformers .

Q. How do hydrogen-bonding networks influence crystallinity and solubility?

Intermolecular interactions (e.g., N–H···O=C, π-π stacking) dictate crystal packing and physicochemical properties. Techniques to analyze these include:

- Graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings) .

- Powder XRD to assess crystallinity changes under humidity/temperature stress.

- Solubility parameter calculations (Hansen parameters) correlate H-bonding capacity with solvent compatibility.

Methodological Considerations

Q. What advanced refinement techniques in SHELXL improve structural accuracy?

- Twin refinement : For non-merohedral twinning, use BASF and HKLF5 instructions .

- Disorder modeling : Split atoms with PART/SUMP constraints and ADPs.

- High-resolution data : Exploit <I/σ(I)> > 2.0 beyond 0.8 Å resolution for precise electron density maps .

Q. How can researchers integrate machine learning (ML) with experimental data?

- Feature selection : Train ML models on reaction parameters (e.g., catalysts, solvents) and outcomes (yield, purity) from literature databases.

- Predictive analytics : Use random forest or neural networks to recommend optimal conditions.

- Feedback loops : Update models with new experimental data to refine predictions iteratively .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.